molecular formula C26H25ClN6O B11035396 (2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide

Cat. No.: B11035396
M. Wt: 473.0 g/mol
InChI Key: YIDXBTUYTSJNHP-FMIVXFBMSA-N
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Description

N’‘-[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Indole Derivative: The indole moiety is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Preparation of the Pyrimidine Derivative: The pyrimidine ring is formed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The indole and pyrimidine derivatives are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N’‘-[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N’‘-[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Pharmacology: The compound is investigated for its potential as an anti-inflammatory and antiviral agent.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’‘-[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their biological functions. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[(E)-3-(2-FURYL)-2-PROPENOYL]GUANIDINE
  • **N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(6-METHOXY-1H-INDOL-3-YL)ETHYL]-N’-[(E)-3-(2-METHYLPHENYL)-2-PROPENOYL]GUANIDINE

Uniqueness

N’‘-[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H25ClN6O

Molecular Weight

473.0 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]prop-2-enamide

InChI

InChI=1S/C26H25ClN6O/c1-17-15-18(2)31-26(30-17)33-25(32-24(34)12-9-19-7-10-21(27)11-8-19)28-14-13-20-16-29-23-6-4-3-5-22(20)23/h3-12,15-16,29H,13-14H2,1-2H3,(H2,28,30,31,32,33,34)/b12-9+

InChI Key

YIDXBTUYTSJNHP-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)/C=C/C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C=CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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